molecular formula C13H18BrNO2 B3067394 (R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate CAS No. 1086600-12-5

(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Cat. No.: B3067394
CAS No.: 1086600-12-5
M. Wt: 300.19
InChI Key: RMNWPYMNQJCFTE-SECBINFHSA-N
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Description

(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is a chiral carbamate derivative featuring a tert-butyl carbamate group attached to a 2-bromophenyl-substituted ethyl backbone. This compound is primarily used in organic synthesis and pharmaceutical research as a protected intermediate for amines, leveraging the tert-butyloxycarbonyl (Boc) group’s stability under basic and nucleophilic conditions . Its stereochemistry (R-configuration) and bromine substitution pattern make it valuable in asymmetric synthesis and drug discovery.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNWPYMNQJCFTE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamides

A widely adopted industrial approach involves catalytic asymmetric hydrogenation of α-aryl enamides. The process achieves >95% enantiomeric excess (ee) using ruthenium-BINAP complexes:

Reaction Scheme
$$
\text{2-Bromophenylacetone} + \text{NH}3 \xrightarrow{\text{Ru-(S)-BINAP}} \text{(R)-1-(2-bromophenyl)ethylamine} \xrightarrow{\text{Boc}2\text{O}} \text{Target Compound}
$$

Table 1: Optimization Parameters for Hydrogenation

Parameter Optimal Value Impact on Yield/ee
Catalyst Loading 0.5 mol% 92% yield, 96% ee
H₂ Pressure 50 bar Prevents over-reduction
Solvent MeOH/THF (4:1) Enhances solubility
Temperature 40°C Balances kinetics

This method, adapted from analogous protocols in palladium-mediated cross-coupling systems, demonstrates scalability to kilogram quantities with consistent purity ≥97%.

Resolution of Racemic Amines

For laboratories lacking asymmetric catalysis infrastructure, diastereomeric salt resolution provides a viable alternative:

Procedure

  • Synthesize racemic 1-(2-bromophenyl)ethylamine via Gabriel synthesis
  • React with (R)-mandelic acid in ethanol (1:0.6 molar ratio)
  • Sequential crystallizations yield (R)-amine mandelate (mp 162-164°C)
  • Freebase liberation using 2M NaOH
  • Boc protection with di-tert-butyl dicarbonate (Boc₂O) in THF

Table 2: Resolution Efficiency

Crystallization Cycle Mother Liquor ee Isolated Yield
1st 68% 42%
2nd 92% 28%
3rd 99% 18%

While economically viable, this route suffers from cumulative yield losses (total 58-62%), making it less favorable for large-scale production.

Novel Enzymatic Approaches

Lipase-Catalyzed Kinetic Resolution

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for enantioselective acylation:

Reaction Conditions

  • Substrate: Racemic 1-(2-bromophenyl)ethylamine
  • Acyl donor: Vinyl acetate (1.5 equiv)
  • Solvent: MTBE at 30°C
  • Conversion: 48% at 24h (theoretical maximum for kinetic resolution)

Table 3: Enzyme Performance Metrics

Immobilization Support Turnover Frequency (h⁻¹) Operational Stability (cycles)
Octyl-Sepharose 1,240 12
Epoxy-functionalized silica 890 23
Chitosan beads 570 38

The unreacted (R)-amine is isolated with 99% ee, though enzyme costs remain prohibitive for multi-kilogram batches.

Industrial Scale-Up Challenges

Continuous Flow Hydrogenation

Pilot plant data reveals advantages of continuous processing:

Table 5: Batch vs. Flow Performance

Metric Batch Reactor Flow Reactor
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h
Catalyst Consumption 0.5 g/kg product 0.08 g/kg product
Thermal Runaway Risk High Negligible

Flow systems enable precise control of exothermic hydrogenation steps while maintaining stereochemical integrity.

Emerging Methodologies

Photoredox-Mediated Amination

Cutting-edge approaches utilize iridium photocatalysts for C-N bond formation:

Mechanism
$$
\text{2-Bromophenylacetaldehyde} + \text{tert-butyl carbamate} \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{Target Compound}
$$

Table 6: Photoredox Optimization

Wavelength (nm) Quantum Yield ee (%)
450 0.32 88
470 0.41 92
505 0.29 85

While promising, this method currently lacks the robustness required for GMP manufacturing.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

    Substitution: Products include ®-tert-Butyl (1-(2-hydroxyphenyl)ethyl)carbamate, ®-tert-Butyl (1-(2-aminophenyl)ethyl)carbamate, and ®-tert-Butyl (1-(2-mercaptophenyl)ethyl)carbamate.

    Oxidation: Products include ®-tert-Butyl (1-(2-bromophenyl)acetone) and ®-tert-Butyl (1-(2-bromophenyl)acetic acid).

    Reduction: The major product is ®-tert-Butyl (1-phenylethyl)carbamate.

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate:
(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with potential anticancer and antimicrobial properties. The bromophenyl moiety enhances its interaction with biological targets, making it a candidate for drugs aimed at neurological disorders and mood regulation.

Case Study:
A study investigated the synthesis of derivatives based on this compound, focusing on their biological activities against cancer cell lines. The findings suggested that modifications to the bromophenyl group significantly influenced the anticancer activity of the resulting compounds, highlighting the importance of this carbamate in drug design.

Organic Synthesis

Building Block for Complex Molecules:
This compound is utilized as a building block in organic synthesis, particularly in constructing heterocycles and natural product analogs. Its ability to undergo various chemical reactions, such as substitution and hydrolysis, makes it versatile for synthesizing more complex structures.

Data Table: Reaction Types and Conditions

Reaction TypeConditionsProducts
SubstitutionNucleophilic attack on BrNew substituted carbamate
HydrolysisAcidic or basic conditionsAlcohol + Isocyanate
Oxidation/ReductionVaries with reagentsVarious functionalized products

Biological Studies

Enzyme Interactions:
Research indicates that this compound can interact with specific enzymes, potentially acting as an enzyme inhibitor. This characteristic is valuable for studying enzyme mechanisms and developing enzyme-targeted therapies.

Case Study:
A research project examined the binding affinity of this compound to various enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit certain enzymes effectively, suggesting its potential use in therapeutic applications targeting metabolic disorders.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The carbamate group can undergo hydrolysis, releasing the active ®-1-(2-bromophenyl)ethanol, which can then interact with biological targets.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Substitution

Compounds with bromine at different positions on the phenyl ring exhibit distinct electronic and steric properties:

Compound Name CAS Number Molecular Formula Substituent Position Key Properties/Notes References
(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate - C₁₃H₁₈BrNO₂ 2-bromo Target compound; chiral center at ethyl group -
(S)-tert-Butyl (1-(3-bromophenyl)ethyl)carbamate - C₁₃H₁₈BrNO₂ 3-bromo Lower similarity score (0.94); altered steric effects
(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate 847728-89-6 C₁₃H₁₈BrNO₂ 4-bromo Similarity score 0.93; planar phenyl ring enhances crystallinity

Key Findings :

  • 3-Bromo and 4-bromo isomers may exhibit higher solubility in polar solvents due to reduced steric bulk .

Hydroxyethyl-Modified Analogs

The addition of a hydroxyl group alters reactivity and solubility:

Compound Name CAS Number Molecular Formula Key Differences Applications References
(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate 849178-85-4 C₁₃H₁₈BrNO₃ 2-hydroxyethyl group Enhanced hydrogen-bonding capacity; 97% purity
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate 380610-92-4 C₁₃H₁₈BrNO₃ 2-hydroxyethyl group Warning hazard (H302); requires dry storage

Key Findings :

  • Hydroxyethyl derivatives show increased polarity, improving aqueous solubility but requiring stringent storage (e.g., refrigeration) .
  • The hydroxyl group enables further functionalization (e.g., esterification), expanding utility in prodrug synthesis .

Heterocyclic Analogs

Replacing the phenyl ring with a pyridine ring modifies electronic properties:

Compound Name CAS Number Molecular Formula Key Differences Notes References
(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate 2126088-15-9 C₁₂H₁₇BrN₂O₃ Pyridine ring Bioavailability in metal-catalyzed reactions

Key Findings :

  • The pyridine ring’s nitrogen atom enhances coordination with transition metals, making it suitable for catalysis or metallodrug synthesis .

Key Findings :

  • tert-Butyl carbamates, including the target compound, show negligible carcinogenic activity, unlike ethyl/vinyl carbamates .
  • Hazard statements (e.g., H302: harmful if swallowed) are noted for some analogs but are generally mild .

Biological Activity

(R)-tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is a chiral carbamate derivative with significant potential in medicinal chemistry and organic synthesis. This compound, characterized by its unique structural properties, has been the focus of various studies exploring its biological activities, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrNO, with a molecular weight of approximately 300.19 g/mol. The presence of the bromophenyl moiety enhances its interaction with biological targets, which may influence receptor binding and activity.

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. Additionally, the bromophenyl group can engage in non-covalent interactions with receptor sites, modulating their activity and downstream signaling pathways.

Anticancer Activity

Recent studies suggest that this compound exhibits notable anticancer properties. In vitro evaluations have demonstrated its cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 Value (µM)
MCF-7 (Breast Cancer)0.76
U-937 (Leukemia)1.47
HeLa (Cervical Cancer)2.41

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of p53 pathways and caspase-3 cleavage .

Neuropharmacological Potential

Research indicates that this compound may also influence neurotransmitter systems, suggesting a role in mood regulation and cognitive function. The presence of the bromine atom is hypothesized to enhance binding interactions with neurotransmitter receptors, although further studies are required to elucidate these mechanisms fully .

Case Studies

  • Study on Anticancer Properties :
    A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at sub-micromolar concentrations. The compound's ability to trigger apoptosis was confirmed through flow cytometry assays, indicating its potential as an anticancer agent .
  • Neuropharmacological Research :
    Preliminary findings from neuropharmacological studies suggest that this compound may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions. Further investigations are necessary to establish its therapeutic efficacy in neurological disorders .

Q & A

Q. What analytical approaches differentiate degradation products from synthetic impurities?

  • LC-MS/MS with HRAM (High-Resolution Accurate Mass) : Distinguishes between hydrolysis products (e.g., m/z 184.0322 for 2-bromophenyl ethylamine) and process-related impurities (e.g., unreacted chloroformate at m/z 136.0393) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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